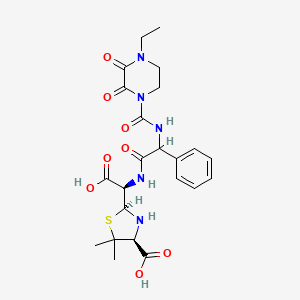
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid is a complex chemical compound with the molecular formula C23H29N5O8S and a molecular weight of 535.57 g/mol . This compound is a derivative of Piperacillin, a broad-spectrum β-lactam antibiotic. It is primarily used in scientific research and industrial applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid involves multiple steps, starting from the basic building blocks of phenylglycine and thiazolidine. The key steps include:
Formation of Phenylglycine Derivative: Phenylglycine is reacted with various reagents to form a phenylglycyl intermediate.
Thiazolidine Ring Formation: The phenylglycyl intermediate is then subjected to cyclization reactions to form the thiazolidine ring.
Final Coupling: The thiazolidine derivative is coupled with piperacillin to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new antibiotics and therapeutic agents.
Industry: Utilized in the production of various chemical products and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid involves its interaction with specific molecular targets within bacterial cells. By binding to penicillin-binding proteins (PBPs), it inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
Piperacillin: A broad-spectrum β-lactam antibiotic used to treat various bacterial infections.
Tazobactam: A β-lactamase inhibitor often combined with piperacillin to enhance its efficacy.
Ampicillin: Another β-lactam antibiotic with a similar mechanism of action.
Uniqueness
DL-Phenylglycyl 2-epi-Thoazolino Piperacilloic Acid is unique due to its specific chemical structure, which imparts distinct properties and potential biological activities. Its combination of phenylglycyl and thiazolidine moieties differentiates it from other β-lactam antibiotics, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H29N5O8S |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2S,4S)-2-[(R)-carboxy-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13?,14-,15-,17-/m0/s1 |
InChI Key |
OKSUEATVFIVTFV-KRGHPTQSSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)N[C@@H]([C@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
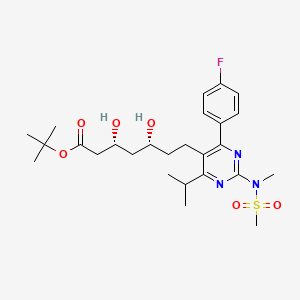
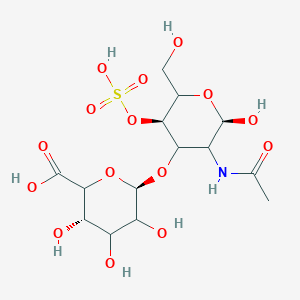
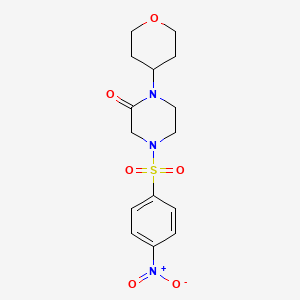
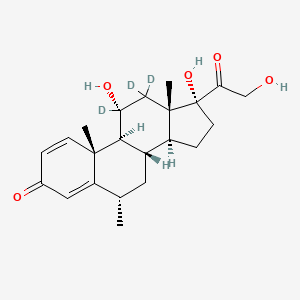
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
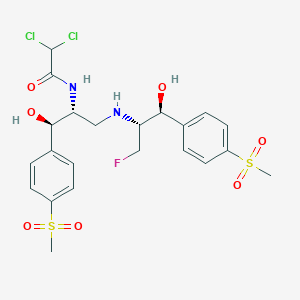
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
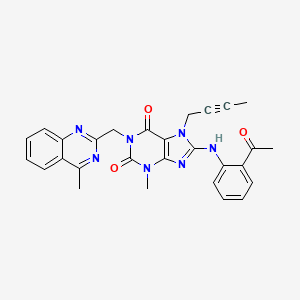
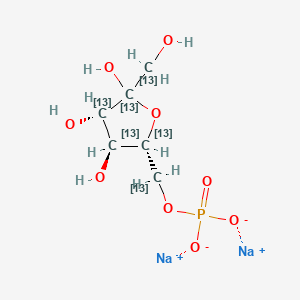
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)

![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
